molecular formula C15H18N2O8 B10771902 2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid

2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid

Cat. No.: B10771902
M. Wt: 354.31 g/mol
InChI Key: QXWVJRPYHOYHHT-UHFFFAOYSA-N
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Description

2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes both carboxylic acid and hydroxyphenyl groups, making it a versatile molecule in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyphenylacetic acid with a suitable carbamoylating agent under controlled conditions to form the intermediate compound. This intermediate is then further reacted with pentanedioic acid derivatives to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid groups may also participate in ionic interactions, affecting the compound’s overall bioactivity. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the carbamoylamino and pentanedioic acid components.

    Pentanedioic acid: Contains the dicarboxylic acid structure but lacks the hydroxyphenyl and carbamoylamino groups.

    N-carbamoyl derivatives: Compounds with similar carbamoyl groups but different side chains.

Uniqueness

2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H18N2O8

Molecular Weight

354.31 g/mol

IUPAC Name

2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C15H18N2O8/c18-9-3-1-8(2-4-9)7-11(14(23)24)17-15(25)16-10(13(21)22)5-6-12(19)20/h1-4,10-11,18H,5-7H2,(H,19,20)(H,21,22)(H,23,24)(H2,16,17,25)

InChI Key

QXWVJRPYHOYHHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)O

Origin of Product

United States

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